molecular formula C14H16FN3O2 B2613200 N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine CAS No. 2415517-13-2

N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B2613200
CAS No.: 2415517-13-2
M. Wt: 277.299
InChI Key: YLIRLACNLALJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, an ethyl group, and a fluorine atom attached to a pyrimidine ring

Preparation Methods

The synthesis of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can be performed to break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-4-10-13(15)14(17-8-16-10)18-11-7-9(19-2)5-6-12(11)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIRLACNLALJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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